Diclofenac Methyl Ester

Übersicht

Beschreibung

Diclofenac methyl ester is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac itself is known for its analgesic, anti-inflammatory, and antipyretic properties. The methyl ester form is often used in research and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diclofenacmethylester erfolgt typischerweise durch Veresterung von Diclofenacsäure. Eine übliche Methode beinhaltet das Lösen von Diclofenacsäure in Methanol und die Zugabe von Schwefelsäure als Katalysator. Das Gemisch wird dann unter Rückfluss für eine kurze Zeit, in der Regel etwa 15 Minuten, erhitzt .

Industrielle Produktionsverfahren: In einer industriellen Umgebung folgt die Produktion von Diclofenacmethylester ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diclofenacmethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung hydroxylierter Produkte führen.

Reduktion: Reduktionsreaktionen können Diclofenacmethylester in seinen entsprechenden Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder andere starke Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate erzeugen, während die Reduktion Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

Synthesis of Diclofenac Methyl Ester

The synthesis of this compound typically involves the esterification of diclofenac with methanol. Recent advancements have focused on optimizing synthetic methods to enhance yield and reduce toxicity. For example, a novel method utilizes bromophenyl methyl acetate and 2,6-dichloroaniline in the presence of a copper catalyst, achieving significant improvements in reaction conditions and material toxicity compared to traditional methods .

Anti-inflammatory and Analgesic Effects

Numerous studies have demonstrated that this compound exhibits superior anti-inflammatory and analgesic properties compared to its parent compound, diclofenac potassium. In animal models, it has shown a significant inhibition rate of inflammation (up to 80% at specific dosages) and greater analgesic efficacy than conventional formulations .

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 67.2 | 80.0 |

| Diclofenac Potassium | 56.1 | 70.2 |

This enhanced activity suggests that this compound may serve as an upgraded therapeutic agent with potentially fewer side effects associated with traditional NSAIDs .

Toxicological Studies

Toxicological evaluations indicate that while this compound is effective, it also has a higher acute toxicity profile compared to its parent compound. For instance, studies on aquatic organisms such as Hyalella azteca have shown that the methyl ester form can exhibit significantly increased toxicity levels .

Biodegradation Studies

Research into the biodegradation pathways of this compound has revealed its transformation by microbial action in aquatic environments. The compound's metabolites can accumulate in organisms, raising concerns about ecological impacts. Studies have shown that the bioconcentration factor for this compound is significantly higher than that of diclofenac itself, indicating its potential for greater environmental persistence and toxicity .

Risk Assessment

Given its increased toxicity and potential for bioaccumulation, risk assessments for this compound are critical in evaluating its environmental impact. The transformation products should be considered in future assessments to ensure comprehensive ecological safety evaluations .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Analgesic Efficacy Study : In a controlled study involving various synthesized derivatives of diclofenac, this compound emerged as the most potent analgesic agent among tested compounds .

- Aquatic Toxicity Study : Research conducted on the effects of this compound on Danio rerio embryos demonstrated significant chronic toxicity at low concentrations, emphasizing the need for careful monitoring in aquatic ecosystems .

Wirkmechanismus

The mechanism of action of diclofenac methyl ester is similar to that of diclofenac. It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Diclofenac: The parent compound, widely used as an NSAID.

Ibuprofen: Another common NSAID with similar anti-inflammatory properties.

Naproxen: Known for its longer duration of action compared to diclofenac.

Uniqueness: Diclofenac methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound. This makes it valuable in synthetic chemistry and industrial applications. Additionally, its methyl ester form can influence its pharmacokinetic properties, potentially offering different therapeutic benefits.

Biologische Aktivität

Diclofenac methyl ester (DCF-ME) is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Understanding its mechanisms of action and therapeutic potential is crucial for advancing its application in clinical settings.

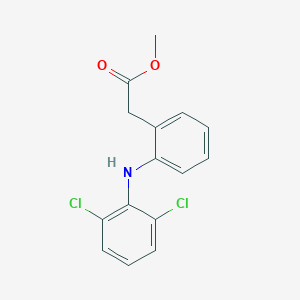

This compound has the chemical formula and is characterized by its structure, which includes a methyl ester functional group. This modification enhances its pharmacological properties compared to its parent compound, diclofenac.

The primary mechanism through which DCF-ME exerts its biological effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these pathways, DCF-ME reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief .

Key Mechanisms:

- Inhibition of COX Enzymes : DCF-ME inhibits both COX-1 and COX-2, leading to reduced levels of prostaglandins.

- Antinociceptive Pathways : It activates nitric oxide-cGMP pathways, contributing to its pain-relieving effects.

- Apoptosis Induction : DCF-ME has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .

Anti-inflammatory Effects

Studies have demonstrated that DCF-ME exhibits potent anti-inflammatory activity. In vivo experiments using xylene-induced ear edema models showed that DCF-ME significantly reduced edema compared to standard diclofenac potassium. The inhibition rates observed were approximately 80% at optimal doses .

| Compound | Dose (mg/kg) | Edema Mass (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Diclofenac Potassium | 32 | 1.6 ± 0.4 | 70.2 |

| This compound | 32 | 1.0 ± 0.3 | 80.0 |

Analgesic Activity

The analgesic efficacy of DCF-ME was evaluated using the acetic acid-induced writhing test in mice. Results indicated that DCF-ME provided superior analgesic effects compared to diclofenac potassium, with an inhibition rate of 61.5% at a dose of 32 mg/kg .

| Compound | Dose (mg/kg) | Number of Writhes (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Acetic Acid Control | - | 14.3 ± 3.18 | - |

| Diclofenac Potassium | 32 | 6.28 ± 1.56 | 56.1 |

| This compound | 32 | 5.50 ± 3.61 | 61.5 |

Case Studies and Research Findings

Recent studies have highlighted the enhanced biological activity of DCF-ME in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that DCF-ME induced apoptosis in HL-60 leukemia cells through activation of AP-1 transcription factors and modulation of oxidative stress markers .

- Toxicity Assessments : Comparatively, the acute toxicity of DCF-ME was significantly higher than that of diclofenac, indicating a need for careful dosing in therapeutic applications .

- Combination Therapies : When combined with other therapeutic agents, such as anti-angiogenic drugs, DCF-ME has shown potential for enhancing tumor remission rates in murine models .

Eigenschaften

IUPAC Name |

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETACGBDFVVKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333888 | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-78-5 | |

| Record name | Diclofenac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?

A1: While the provided research [] states that this compound demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.

Q2: How does this compound impact aquatic organisms, and what is the significance of its biotransformation?

A2: Research indicates that this compound can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with this compound being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []

Q3: What are the implications of the discovery that Diclofenac can be methylated into this compound in various biological systems?

A3: The identification of this compound as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.